molecular formula C16H16O5 B14246896 1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- CAS No. 385444-85-9

1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)-

Cat. No.: B14246896
CAS No.: 385444-85-9
M. Wt: 288.29 g/mol
InChI Key: LVSSJKCTDCSHPX-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a benzopyran core with hydroxyl and methoxy functional groups.

Preparation Methods

The synthesis of 1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditionsIndustrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- undergoes several types of chemical reactions:

Scientific Research Applications

1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

1H-2-Benzopyran-6,7-diol, 3,4-dihydro-1-(4-hydroxy-3-methoxyphenyl)- can be compared with other benzopyran derivatives such as:

Properties

CAS No.

385444-85-9

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-1H-isochromene-6,7-diol

InChI

InChI=1S/C16H16O5/c1-20-15-7-10(2-3-12(15)17)16-11-8-14(19)13(18)6-9(11)4-5-21-16/h2-3,6-8,16-19H,4-5H2,1H3

InChI Key

LVSSJKCTDCSHPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=CC(=C(C=C3CCO2)O)O)O

Origin of Product

United States

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